molecular formula C17H20N6O B11130569 N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide

N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide

Cat. No.: B11130569
M. Wt: 324.4 g/mol
InChI Key: LCHGEMQVIRLGSR-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide is a synthetic small molecule characterized by a benzimidazole core substituted with a methyl group at the 1-position. This moiety is linked via a methylene bridge to a butanamide chain, which is further functionalized with a 2-pyrimidinylamino group. Its crystallographic analysis may involve tools like the SHELX system, widely used for small-molecule refinement .

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C17H20N6O/c1-23-14-7-3-2-6-13(14)22-15(23)12-21-16(24)8-4-9-18-17-19-10-5-11-20-17/h2-3,5-7,10-11H,4,8-9,12H2,1H3,(H,21,24)(H,18,19,20)

InChI Key

LCHGEMQVIRLGSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CCCNC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, often involving high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.

    Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted benzimidazole-pyrimidine derivatives.

Scientific Research Applications

N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their function. The pyrimidine ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s pharmacological effects .

Comparison with Similar Compounds

Core Heterocyclic Motifs

The benzimidazole core in the target compound distinguishes it from analogs like 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide (), which features a pyridazine ring. Benzimidazole is known for its planar, aromatic structure, enabling π-π stacking interactions, whereas pyridazine’s electron-deficient nature may alter binding specificity in biological systems.

Substituent Analysis

  • Amino Groups: The 2-pyrimidinylamino group in the target compound offers hydrogen-bond donor/acceptor sites, similar to the methoxy and triazole groups in ’s compound. However, the methoxy group’s electron-donating effects may influence solubility and metabolic stability differently.

Stereochemical Considerations

The stereoisomeric butanamide derivatives listed in (compounds m, n, o) highlight the critical role of stereochemistry in bioactivity.

Physicochemical and Crystallographic Properties

  • Crystallinity: The patent in emphasizes the importance of crystalline forms for intellectual property and bioavailability.
  • Solubility and Stability: The pyrimidinylamino group may enhance aqueous solubility compared to the lipophilic phenoxy groups in ’s compounds.

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